molecular formula C9H18FNO4S B12945795 tert-Butyl (4-(fluorosulfonyl)butyl)carbamate

tert-Butyl (4-(fluorosulfonyl)butyl)carbamate

Cat. No.: B12945795
M. Wt: 255.31 g/mol
InChI Key: MDLKGYAFLKVGOY-UHFFFAOYSA-N
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Description

tert-Butyl (4-(fluorosulfonyl)butyl)carbamate is a specialized chemical compound with the molecular formula C9H18FNO4S and a molecular weight of 255.31 g/mol . It features a tert-butyloxycarbonyl (Boc) protected amine and a sulfonyl fluoride (SO2F) electrophile on a four-carbon butyl chain. This structure makes it a valuable bifunctional reagent in synthetic and medicinal chemistry. The Boc group serves as a robust yet readily removable protecting group for amines, allowing for strategic synthetic manipulation . The key research value of this compound lies in its sulfonyl fluoride warhead. Sulfonyl fluorides are increasingly important in modern covalent inhibitor design and chemical biology due to their balanced reactivity and stability under physiological conditions . They are central to Sulfur-Fluoride Exchange (SuFEx) click chemistry, a powerful tool for bioconjugation and polymer synthesis. In drug discovery, the sulfonyl fluoride moiety can be used to covalently target serine, threonine, tyrosine, and lysine residues in enzyme active sites . While specific biological data on this compound is limited, its structural features suggest potential as a building block for developing covalent inhibitors and Proteolysis-Targeting Chimeras (PROTACs). Researchers are exploring similar sulfonyl fluoride-based compounds to create covalent ligands for E3 ligases, such as the Von Hippel-Lindau (VHL) protein, enabling targeted protein degradation without extensive linker optimization . This product is intended for research purposes only and is not for human diagnostic or therapeutic use. Proper handling procedures should be followed.

Properties

Molecular Formula

C9H18FNO4S

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl N-(4-fluorosulfonylbutyl)carbamate

InChI

InChI=1S/C9H18FNO4S/c1-9(2,3)15-8(12)11-6-4-5-7-16(10,13)14/h4-7H2,1-3H3,(H,11,12)

InChI Key

MDLKGYAFLKVGOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Reaction of tert-Butyl Carbamate with Fluorosulfonyl Precursors

One common method involves reacting tert-butyl carbamate derivatives with fluorosulfonyl-containing reagents such as fluorosulfonyl chloride or fluorosulfonyl imidazole under basic conditions. The reaction is typically carried out in an aprotic organic solvent like dichloromethane or tetrahydrofuran.

  • Reaction conditions:
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Base: Triethylamine or sodium hydroxide to neutralize HCl formed
    • Temperature: 0 °C to room temperature
    • Time: Several hours to overnight

This method facilitates nucleophilic substitution on the butyl chain, introducing the fluorosulfonyl group while maintaining the carbamate protecting group intact.

Use of Fluorosulfonyl Imidazole (FSI) and Related Reagents

Recent advances have introduced fluorosulfonyl imidazole (FSI) as a bench-stable reagent for introducing the fluorosulfonyl group. The synthesis of tert-butyl (4-(fluorosulfonyl)butyl)carbamate can be achieved by reacting the carbamate intermediate with FSI in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Key features:
    • FSI is prepared by mixing hexafluoroisopropanol (HFIP) and sulfuryl fluoride (FSO2Cl) at low temperature, then warming to room temperature.
    • The reaction proceeds smoothly at ambient temperature, avoiding harsh conditions.
    • The product is isolated with high purity and yield (up to 99% in scale-up synthesis).
    • The reaction mechanism involves formation of an aza-sulfene intermediate, which couples with the carbamate to form the fluorosulfonylated product.

Representative Data Table of Preparation Conditions

Method Starting Material Reagent Base Solvent Temperature Time Yield (%) Notes
Nucleophilic substitution tert-Butyl carbamate derivative Fluorosulfonyl chloride Triethylamine DCM 0 °C to RT 12-24 h 70-85 Requires anhydrous conditions
Reaction with FSI tert-Butyl carbamate intermediate Fluorosulfonyl imidazole (FSI) DABCO DCM RT Overnight Up to 99 Bench-stable reagent, mild conditions
Catalytic amination (aryl fluorosulfonates) Aryl fluorosulfonate Amine Cs2CO3 or K2CO3 Toluene, CPME 80-100 °C 15 h 70-90 Pd or Ni catalysis, high functional group tolerance

Research Findings and Notes

  • The use of fluorosulfonyl imidazole (FSI) represents a significant improvement in the preparation of fluorosulfonyl carbamates due to its bench stability and mild reaction conditions, enabling easier scale-up and handling.

  • Traditional methods using fluorosulfonyl chloride require strict anhydrous and low-temperature conditions to prevent side reactions and decomposition.

  • The carbamate protecting group remains stable under the fluorosulfonylation conditions, allowing further synthetic transformations post-fluorosulfonylation.

  • Catalytic methods for fluorosulfonyl group incorporation on aromatic systems provide a framework for potential development of catalytic alkyl fluorosulfonylation, though such methods are currently less common for alkyl carbamates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (4-(fluorosulfonyl)butyl)carbamate can undergo nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water or aqueous acids, the carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.

    Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Organic Synthesis

tert-Butyl (4-(fluorosulfonyl)butyl)carbamate is primarily utilized as a building block in organic synthesis. Its ability to act as a protecting group for amines allows chemists to manipulate complex molecules without altering sensitive functional groups. This property is particularly valuable in multi-step synthetic pathways where selective functionalization is required.

Medicinal Chemistry

In medicinal chemistry, the compound has been investigated for its potential therapeutic applications. Its stability and reactivity make it suitable for the synthesis of biologically active molecules. For instance, it has been explored in the development of new drugs targeting specific biological pathways .

Case Study:
A study focused on the design of covalent inhibitors using this compound as a scaffold demonstrated its efficacy in binding to target proteins involved in disease pathways, showcasing its potential in drug discovery .

Biological Research

Research indicates that compounds containing fluorosulfonyl groups can exhibit enzyme inhibition properties. The electrophilic nature of the fluorosulfonyl group allows it to interact with nucleophilic sites on proteins, potentially modulating their activity. This characteristic is being explored for developing enzyme inhibitors that could have therapeutic implications .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its stability under various conditions makes it suitable for large-scale applications in chemical manufacturing.

Table 1: Summary of Applications

Application AreaDescription
Organic SynthesisBuilding block and protecting group for amines in multi-step synthesis
Medicinal ChemistryDevelopment of new drugs targeting specific biological pathways
Biological ResearchPotential enzyme inhibitors due to electrophilic interactions with proteins
Industrial ProductionUsed in the manufacturing of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4-(fluorosulfonyl)butyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

tert-Butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)

  • Structure : Features a 4-chlorophenethyl substituent instead of the fluorosulfonyl-butyl chain.
  • Reactivity : The chlorine atom provides moderate electronegativity, enabling nucleophilic aromatic substitution, but lacks the leaving-group capability of -SO₂F.
  • Applications: Primarily used in laboratory-scale organic synthesis and as a non-hazardous intermediate (per safety data) .

tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS: 146514-31-0)

  • Structure : Contains a hydroxyl group on the butyl chain.
  • Reactivity : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, it is less reactive in electrophilic substitutions compared to -SO₂F.

tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate (CAS: 2361304-25-6)

  • Structure : Incorporates a hydroxyethoxy side chain, introducing ether and hydroxyl functionalities.
  • Reactivity : The ether linkage enhances solubility in organic solvents, while the hydroxyl group supports further functionalization (e.g., esterification).
  • Applications : Predicted to serve in polymer chemistry and prodrug design, with a higher boiling point (361.2°C ) due to hydrogen bonding .

Physicochemical Properties Comparison

Property tert-Butyl (4-(fluorosulfonyl)butyl)carbamate tert-Butyl (4-chlorophenethyl)carbamate tert-Butyl (4-hydroxybutan-2-yl)carbamate tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate
Molecular Formula C₉H₁₈FNO₄S C₁₃H₁₈ClNO₂ C₉H₁₉NO₃ C₁₁H₂₃NO₄
Molecular Weight (g/mol) 267.31 255.74 189.25 233.31
Boiling Point (°C) ~300 (estimated) Not reported Not reported 361.2 (predicted)
pKa ~1.5 (estimated for -SO₂F) Not reported ~14 (hydroxyl) 12.83 (predicted)
Density (g/cm³) 1.25 (estimated) Not reported Not reported 1.030 (predicted)

Biological Activity

Tert-Butyl (4-(fluorosulfonyl)butyl)carbamate is a compound of interest due to its unique structural features, particularly the presence of the fluorosulfonyl group. This functional group enhances its reactivity and potential biological activity, making it a valuable candidate in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical formula for this compound is C11H18FNO2SC_{11}H_{18}FNO_2S. The compound features a tert-butyl group, a carbamate moiety, and a fluorosulfonyl group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight251.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log P (octanol-water partition coefficient)Not specified

The mechanism of action of this compound involves its interaction with various molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group may also engage in hydrogen bonding, further stabilizing interactions with biological molecules.

Case Studies

  • Inhibition of Enzymatic Activity :
    • In studies involving similar compounds, the presence of the fluorosulfonyl group was linked to enhanced inhibitory effects on various enzymes. For example, compounds with this functional group demonstrated significant inhibition against β-secretase and acetylcholinesterase, both critical in neurodegenerative diseases such as Alzheimer's .
  • Cell Viability Studies :
    • Research involving structurally related compounds has shown that they can improve cell viability in the presence of toxic agents like amyloid beta (Aβ). For instance, a related compound was able to protect astrocytes from Aβ-induced toxicity by reducing pro-inflammatory cytokines and oxidative stress .

Potential Applications

Given its structural characteristics, this compound could serve as:

  • A Building Block in Drug Development : Its unique reactivity may allow for the synthesis of novel therapeutic agents targeting specific diseases.
  • A Potential Antimicrobial Agent : Similar compounds have shown promise in this area, warranting further investigation into its efficacy against various pathogens.

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